N-benzyl-N-(7-bicyclo[4.1.0]heptanyl)benzamide
Description
N-benzyl-N-(7-bicyclo[4.1.0]heptanyl)benzamide is an organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclo[4.1.0]heptanyl moiety imparts unique chemical properties to the molecule, making it a subject of scientific research.
Properties
IUPAC Name |
N-benzyl-N-(7-bicyclo[4.1.0]heptanyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-21(17-11-5-2-6-12-17)22(15-16-9-3-1-4-10-16)20-18-13-7-8-14-19(18)20/h1-6,9-12,18-20H,7-8,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNGXKRJBFNARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(7-bicyclo[4.1.0]heptanyl)benzamide typically involves the reaction of benzylamine with a bicyclo[4.1.0]heptane derivative under specific conditions. One common method is the reaction of benzylamine with bicyclo[4.1.0]heptan-7-one in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(7-bicyclo[4.1.0]heptanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-benzyl-N-(7-bicyclo[4.1.0]heptanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-N-(7-bicyclo[4.1.0]heptanyl)benzamide involves its interaction with specific molecular targets. The bicyclo[4.1.0]heptanyl moiety can interact with enzymes and receptors, modulating their activity. The benzyl group can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: Lacks the bicyclo[4.1.0]heptanyl moiety, resulting in different chemical properties and applications.
Bicyclo[4.1.0]heptane derivatives: Share the bicyclo[4.1.0]heptanyl structure but differ in the functional groups attached, leading to varied reactivity and applications.
Uniqueness
N-benzyl-N-(7-bicyclo[4.1.0]heptanyl)benzamide is unique due to the combination of the bicyclo[4.1.0]heptanyl moiety and the benzyl group. This combination imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
